
2,2-Bis(4-hydroxyphenyl)-1-propanol
説明
“2,2-Bis(4-hydroxyphenyl)-1-propanol” is also known as Bisphenol A . It is an aromatic compound with the linear formula (CH3)2C(C6H4OH)2 . It has a molecular weight of 228.29 .
Synthesis Analysis
The synthesis of “2,2-Bis(4-hydroxyphenyl)-1-propanol” involves the reaction of OPP with acetone under specific conditions . The optimum conditions for this reaction include a molar ratio of OPP to acetone of 4:1, a dosage of p-toluene sulfuric acid of 12% (wt), a dosage of mercaptoacetic acid of 6% (wt), a reaction temperature of 60°C, and a reaction time of 10 hours .
Molecular Structure Analysis
The molecular structure of “2,2-Bis(4-hydroxyphenyl)-1-propanol” consists of two phenol groups attached to a propane molecule . The chemical formula is [4-(HO)C6H4]2C(CH3)2 .
Chemical Reactions Analysis
The chemical reactions involving “2,2-Bis(4-hydroxyphenyl)-1-propanol” are complex and involve various intermediates . The compound can undergo reactions such as glycolysis, Krebs cycle, β oxidation of long chain fatty acids, pentose phosphate pathway, nucleoside metabolism, branched chain amino acid metabolism, aromatic amino acids metabolism, and sulfur-containing amino acids metabolism .
Physical And Chemical Properties Analysis
“2,2-Bis(4-hydroxyphenyl)-1-propanol” is a moderately water-soluble compound with low volatility . It has a melting point of 155°C and a boiling point of 220°C at 5 hPa . The compound has a density of 1.19 g/cm3 at 25°C .
科学的研究の応用
Biodegradation of Bisphenol A (BPA) : 2,2-Bis(4-hydroxyphenyl)-1-propanol is identified as a persistent product of BPA biodegradation in environmental waters (Drzewiecka et al., 2021). BPA can be biodegraded or metabolized by various organisms, which is significant for detoxification, but some metabolites might increase estrogenicity or toxicity (Kang, Katayama, & Kondo, 2006).
Use in Epoxy Resins : Bisphenols, including BPA, are utilized as starting materials in the production of low viscosity epoxy resins (Innanen, 1979).
Receptor Binding Characteristics : BPA binds strongly to the human estrogen-related receptor, with hydrogen bonds playing a crucial role in its binding. This highlights the potential impact of bisphenols on human health (Liu et al., 2007).
Formation Mechanism of BPA Derivatives : The formation of BPA derivatives can be selectively controlled by varying reaction polarity. This knowledge aids in preventing the harmful effects of BPA and its metabolites (Banerjee, Periyasamy, & Pati, 2014).
Environmental Fate of BPA : Studies have shown that BPA and its metabolites can persist in river water, with minimal xeno-estrogenic activity (Suzuki et al., 2004). Additionally, BPA can be transformed and degraded in terrestrial and aquatic environments through biological and nonbiological processes (Im & Löffler, 2016).
Health Implications : Human exposure to BPA has increased due to the use of epoxy resins and polycarbonate plastics. The primary route of exposure is food, and its potential endocrine-disrupting effects on humans and fetuses are a subject of ongoing research (Kang, Kondo, & Katayama, 2006).
Safety And Hazards
将来の方向性
There is ongoing research into the development of biomass-derived substitutes for “2,2-Bis(4-hydroxyphenyl)-1-propanol” due to its endocrine-disrupting properties and reproductive toxicity . These substitutes are being produced from plant biomass, and the focus is on sustainable catalytic synthesis .
特性
IUPAC Name |
4-[1-hydroxy-2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-15(10-16,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16-18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOUSCIEKLBSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349642 | |
| Record name | 2,2-Bis(4-hydroxyphenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-hydroxyphenyl)-1-propanol | |
CAS RN |
142648-65-5 | |
| Record name | 4-Hydroxy-β-(4-hydroxyphenyl)-β-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142648-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(4-hydroxyphenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



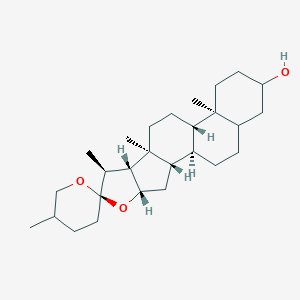

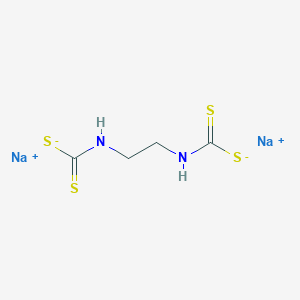

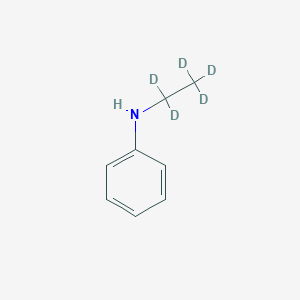
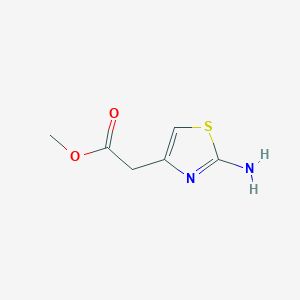
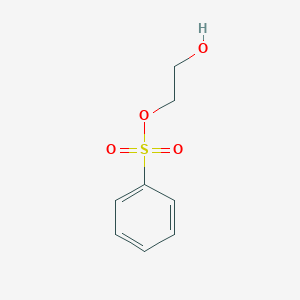
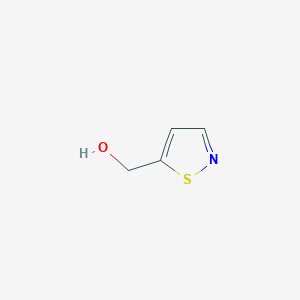
![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)




![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)